molecular formula C2H2Cl4<br>Cl3CCH2Cl<br>C2H2Cl4 B165186 1,1,1,2-Tetrachloroethane CAS No. 630-20-6

1,1,1,2-Tetrachloroethane

Cat. No.: B165186
CAS No.: 630-20-6
M. Wt: 167.8 g/mol
InChI Key: QVLAWKAXOMEXPM-UHFFFAOYSA-N
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Description

1,1,1,2-Tetrachloroethane is a chlorinated hydrocarbon with the chemical formula C₂H₂Cl₄. It is a colorless liquid with a sweet, chloroform-like odor. This compound is used as a solvent and in the production of wood stains and varnishes. It is an isomer of 1,1,2,2-tetrachloroethane .

Mechanism of Action

Target of Action

1,1,1,2-Tetrachloroethane, a chlorinated hydrocarbon, primarily targets the liver and neurological systems in humans . It is known to cause effects on the liver and respiratory, central nervous, and gastrointestinal systems .

Mode of Action

The compound interacts with its targets through inhalation, ingestion, or skin contact . It is rapidly and extensively absorbed from oral and inhalation exposure . The compound is known to cause apoptosis of the liver tissue , indicating a significant interaction with cellular mechanisms within the liver.

Biochemical Pathways

It is known that the compound can cause significant liver damage, suggesting that it interferes with the normal biochemical processes within the liver

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are as follows:

Result of Action

The molecular and cellular effects of this compound’s action primarily manifest as damage to the liver and neurological systems . Acute exposure can result in effects on the liver and respiratory, central nervous, and gastrointestinal systems . Chronic exposure results in jaundice and an enlarged liver, headaches, tremors, dizziness, numbness, and drowsiness .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s action can be influenced by the presence of other chemicals, the temperature, and the pH of the environment . Furthermore, the compound’s stability can be affected by light, heat, and other environmental conditions .

Biochemical Analysis

Biochemical Properties

It is known to be a chlorinated hydrocarbon, which suggests that it may interact with various enzymes, proteins, and other biomolecules in the body

Cellular Effects

Exposure to 1,1,1,2-Tetrachloroethane can cause various effects on cells. In humans, chronic exposure to high levels of this compound results in effects on the liver (jaundice and an enlarged liver), central and peripheral nervous system (headaches, tremors, dizziness, numbness, and drowsiness), and gastrointestinal effects (pain, nausea, vomiting, and loss of appetite) .

Molecular Mechanism

It is known that this compound can be obtained by a two-step addition reaction of acetylene with chlorine

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, chronic exposure of humans to high levels of this compound results in effects on the liver, central and peripheral nervous system, and gastrointestinal effects

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For example, animal studies have reported effects on the liver, eyes, and central nervous system from acute inhalation exposure to this compound

Metabolic Pathways

It is known that this compound can be obtained by a two-step addition reaction of acetylene with chlorine This suggests that this compound may interact with various enzymes or cofactors in the body

Transport and Distribution

It is known that this compound is a chlorinated hydrocarbon, which suggests that it may be transported and distributed within cells and tissues in a manner similar to other chlorinated hydrocarbons

Subcellular Localization

Given its chemical properties, it is likely that this compound can diffuse across cell membranes and distribute throughout the cell

Preparation Methods

Chemical Reactions Analysis

1,1,1,2-Tetrachloroethane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different products.

    Reduction: Reduction reactions can convert this compound into less chlorinated compounds.

    Substitution: This compound can undergo substitution reactions where chlorine atoms are replaced by other atoms or groups.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1,1,1,2-Tetrachloroethane has several scientific research applications:

Comparison with Similar Compounds

1,1,1,2-Tetrachloroethane can be compared with other similar compounds, such as:

    1,1,2,2-Tetrachloroethane: This isomer has a different arrangement of chlorine atoms and exhibits different chemical properties.

    Trichloroethylene: Another chlorinated hydrocarbon with different industrial applications.

    Tetrachloroethylene: Used as a solvent in dry cleaning and other industrial processes.

The uniqueness of this compound lies in its specific chemical structure and its applications in various fields .

Properties

IUPAC Name

1,1,1,2-tetrachloroethane
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InChI

InChI=1S/C2H2Cl4/c3-1-2(4,5)6/h1H2
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InChI Key

QVLAWKAXOMEXPM-UHFFFAOYSA-N
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Canonical SMILES

C(C(Cl)(Cl)Cl)Cl
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Molecular Formula

C2H2Cl4, Array
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DSSTOX Substance ID

DTXSID2021317
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Molecular Weight

167.8 g/mol
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Physical Description

1,1,1,2-tetrachloroethane is a clear colorless liquid. (NTP, 1992), Yellowish-red liquid; [NIOSH] Yellow to red liquid; [ICSC] Clear colorless liquid; [NTP], YELLOW-TO-RED LIQUID., Yellowish-red liquid.
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Boiling Point

266.9 °F at 760 mmHg (NTP, 1992), 130.2 °C, 130.5 °C, 267 °F
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Solubility

less than 1 mg/mL at 68.9 °F (NTP, 1992), Soluble in acetone, benzene, chloroform; miscible in ethanol and ether, In water, 1.07X10+3 mg/L at 25 °C, Solubility in water, g/100ml at 25 °C: 0.11, 0.1%
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Density

1.5406 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.5406 g/cu cm at 20 °C, Relative density (water = 1): 1.54, 1.54
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Vapor Pressure

10 mmHg at 66.7 °F ; 20 mmHg at 89.8 °F (NTP, 1992), 12.0 [mmHg], 12.0 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 1.9, (77 °F): 14 mmHg
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Mechanism of Action

INDUCTION HEPATOCARCINOGENESIS PRIMARILY THROUGH A PROMOTING MECHANISM.
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Color/Form

Colorless, heavy liquid

CAS No.

630-20-6, 23425-39-0, 25322-20-7
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Melting Point

-94.4 °F (NTP, 1992), -70.2 °C, -94 °F
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Record name 1,1,1,2-TETRACHLOROETHANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4148
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,1,1,2-TETRACHLOROETHANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1486
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 1,1,1,2-Tetrachloroethane
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0597.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.